Cas no 58948-98-4 (Acetic acid, isocyano-, potassium salt)

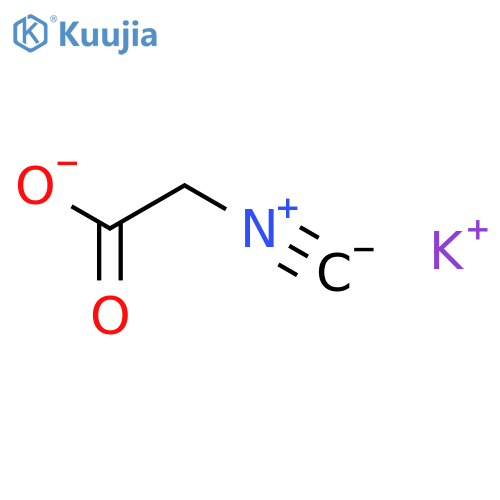

58948-98-4 structure

商品名:Acetic acid, isocyano-, potassium salt

Acetic acid, isocyano-, potassium salt 化学的及び物理的性質

名前と識別子

-

- Acetic acid, isocyano-, potassium salt

- potassium,2-isocyanoacetate

- Isocyanoacetic acid potassium salt

- Potassium isocyanoacetate

- Potassium 2-isocyanoacetate

- potassium;2-isocyanoacetate

- Potassium 2-isocyanoacetate, technical grade, 85%

- 58948-98-4

- SCHEMBL1784706

- DTXSID70572704

- GS-0587

-

- インチ: InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1

- InChIKey: IWTQNSMPJLXKLL-UHFFFAOYSA-M

- ほほえんだ: [K+].[C-]#[N+]CC([O-])=O

計算された属性

- せいみつぶんしりょう: 122.97225979g/mol

- どういたいしつりょう: 122.97225979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 93.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

- ゆうかいてん: 75-81 °C

Acetic acid, isocyano-, potassium salt セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36/37

-

危険物標識:

Acetic acid, isocyano-, potassium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00EM2K-100mg |

Isocyanoacetic acid potassium salt |

58948-98-4 | 85% | 100mg |

$103.00 | 2023-12-16 | |

| 1PlusChem | 1P00EM2K-250mg |

Isocyanoacetic acid potassium salt |

58948-98-4 | 85% | 250mg |

$179.00 | 2023-12-16 | |

| Aaron | AR00EMAW-1g |

Isocyanoacetic acid potassium salt |

58948-98-4 | 1g |

$71.00 | 2025-02-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-301576-1 g |

Potassium 2-isocyanoacetate, |

58948-98-4 | 1g |

¥391.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-301576-1g |

Potassium 2-isocyanoacetate, |

58948-98-4 | 1g |

¥391.00 | 2023-09-05 | ||

| A2B Chem LLC | AG80988-250mg |

Isocyanoacetic acid potassium salt |

58948-98-4 | 85% | 250mg |

$159.00 | 2023-12-30 | |

| A2B Chem LLC | AG80988-1g |

Isocyanoacetic acid potassium salt |

58948-98-4 | 95% | 1g |

$94.00 | 2024-04-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705438-1G |

Acetic acid, isocyano-, potassium salt |

58948-98-4 | 85% | 1G |

¥777.43 | 2022-02-24 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 705438-5G |

Acetic acid, isocyano-, potassium salt |

58948-98-4 | 85% | 5G |

¥2424.46 | 2022-02-24 | |

| 1PlusChem | 1P00EM2K-1g |

Isocyanoacetic acid potassium salt |

58948-98-4 | 85% | 1g |

$528.00 | 2023-12-16 |

Acetic acid, isocyano-, potassium salt 関連文献

-

Abu Bin Ihsan,Yuta Kawaguchi,Hiroshi Endo,Yasuhito Koyama J. Mater. Chem. B 2019 7 2766

-

Annelies Dewaele,Boris Van Berlo,Jan Dijkmans,Pierre A. Jacobs,Bert F. Sels Catal. Sci. Technol. 2016 6 2580

-

Y. Koyama,A. B. Ihsan,T. Taira,T. Imura RSC Adv. 2018 8 7509

-

Annelies Dewaele,Tom Renders,Baoyi Yu,Francis Verpoort,Bert F. Sels Catal. Sci. Technol. 2016 6 7708

-

Mariateresa Giustiniano,Andrea Basso,Valentina Mercalli,Alberto Massarotti,Ettore Novellino,Gian Cesare Tron,Jieping Zhu Chem. Soc. Rev. 2017 46 1295

58948-98-4 (Acetic acid, isocyano-, potassium salt) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量